molecular formula C11H12ClNO4 B11759858 4-(tert-Butoxycarbonyl)-6-chloropicolinic acid

4-(tert-Butoxycarbonyl)-6-chloropicolinic acid

Cat. No.: B11759858
M. Wt: 257.67 g/mol
InChI Key: MPCVHARAUWUDOL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(tert-Butoxycarbonyl)-6-chloropicolinic acid is a derivative of picolinic acid, which is a pyridine carboxylic acid. This compound is characterized by the presence of a tert-butoxycarbonyl group at the 4-position and a chlorine atom at the 6-position of the picolinic acid ring. The tert-butoxycarbonyl group is commonly used as a protecting group in organic synthesis, particularly for amines, due to its stability under basic conditions and ease of removal under acidic conditions .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(tert-Butoxycarbonyl)-6-chloropicolinic acid typically involves the following steps:

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:

Chemical Reactions Analysis

Types of Reactions

4-(tert-Butoxycarbonyl)-6-chloropicolinic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

4-(tert-Butoxycarbonyl)-6-chloropicolinic acid has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-(tert-Butoxycarbonyl)-6-chloropicolinic acid primarily involves its role as a protecting group. The tert-butoxycarbonyl group stabilizes the amine functionality during synthetic transformations and can be selectively removed under acidic conditions. This allows for the stepwise construction of complex molecules without interference from reactive amine groups .

Comparison with Similar Compounds

Similar Compounds

    4-(tert-Butoxycarbonyl)-6-bromopicolinic acid: Similar structure but with a bromine atom instead of chlorine.

    4-(tert-Butoxycarbonyl)-6-fluoropicolinic acid: Similar structure but with a fluorine atom instead of chlorine.

Uniqueness

4-(tert-Butoxycarbonyl)-6-chloropicolinic acid is unique due to the specific combination of the tert-butoxycarbonyl protecting group and the chlorine atom, which provides distinct reactivity and stability compared to its bromine and fluorine analogs .

Properties

Molecular Formula

C11H12ClNO4

Molecular Weight

257.67 g/mol

IUPAC Name

6-chloro-4-[(2-methylpropan-2-yl)oxycarbonyl]pyridine-2-carboxylic acid

InChI

InChI=1S/C11H12ClNO4/c1-11(2,3)17-10(16)6-4-7(9(14)15)13-8(12)5-6/h4-5H,1-3H3,(H,14,15)

InChI Key

MPCVHARAUWUDOL-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)C1=CC(=NC(=C1)Cl)C(=O)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.